molecular formula C14H18F2N2OS B2743817 N-[4-(difluoromethoxy)phenyl]-2-methylpiperidine-1-carbothioamide CAS No. 398996-22-0

N-[4-(difluoromethoxy)phenyl]-2-methylpiperidine-1-carbothioamide

Cat. No.: B2743817
CAS No.: 398996-22-0
M. Wt: 300.37
InChI Key: FDFBXCXQVDAQQD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves several steps. For instance, “N-[2-(difluoromethoxy)phenyl]-2-methoxybenzamide” can be synthesized by reacting 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride. This intermediate compound is then reacted with difluoromethoxybenzene in the presence of a base such as potassium carbonate.


Molecular Structure Analysis

The molecular structure of related compounds like “4-(Difluoromethoxy)phenyl isocyanate” has a molecular weight of 185.13 and “4-(Difluoromethoxy)phenyl isothiocyanate” has a molecular weight of 201.19 .


Physical and Chemical Properties Analysis

Related compounds like “4-(Difluoromethoxy)phenyl isothiocyanate” have a refractive index of 1.584, a boiling point of 252-255 °C, and a density of 1.33 g/mL at 25 °C .

Safety and Hazards

“4-(Difluoromethoxy)phenyl isocyanate”, a related compound, is considered hazardous. It may cause skin irritation, serious eye irritation, allergic skin reaction, allergy or asthma symptoms or breathing difficulties if inhaled, respiratory irritation, and is toxic if swallowed, in contact with skin or if inhaled .

Properties

IUPAC Name

N-[4-(difluoromethoxy)phenyl]-2-methylpiperidine-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F2N2OS/c1-10-4-2-3-9-18(10)14(20)17-11-5-7-12(8-6-11)19-13(15)16/h5-8,10,13H,2-4,9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDFBXCXQVDAQQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=S)NC2=CC=C(C=C2)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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